Physicochemical Differentiation of Ortho-Morpholinoethoxy vs. Para-Substituted 4-Anilinoquinoline Analogs
The target compound (MW 383.9, XLogP3-AA = 4, H-bond acceptors = 5, H-bond donors = 1, rotatable bonds = 6) exhibits a distinct physicochemical profile compared to clinically relevant para-substituted analogs [1][2]. Specifically, the ortho-ether linkage to the morpholinoethoxy group increases molecular flexibility (6 rotatable bonds vs. ~4 for amodiaquine's para-Mannich side chain) while maintaining a comparable lipophilicity range, and the single H-bond donor limits intermolecular H-bonding potential relative to amodiaquine's phenol group (2 H-bond donors), which may reduce promiscuous protein binding [1][2].
| Evidence Dimension | Physicochemical property profile: MW, lipophilicity, H-bond donor/acceptor count, rotatable bonds |
|---|---|
| Target Compound Data | MW = 383.9 g/mol, XLogP3 = 4, HBA = 5, HBD = 1, RotB = 6 [1] |
| Comparator Or Baseline | Amodiaquine: MW = 355.86 g/mol, XLogP3 ≈ 3.7, HBA = 3, HBD = 2, RotB ≈ 4; Desethylamodiaquine: MW = 327.81, HBD = 3 [2] |
| Quantified Difference | Target compound: +1 H-bond acceptor, -1 to -2 H-bond donors vs. amodiaquine analogs, +2 rotatable bonds, higher XLogP3 (Δ ~0.3) |
| Conditions | Computed properties from PubChem (XLogP3, Cactvs) and published drug property databases [1][2] |
Why This Matters
A higher H-bond acceptor-to-donor ratio with increased rotatable bonds, while maintaining comparable lipophilicity, offers a differentiated solubility-permeability balance that may improve CNS penetration or reduce off-target hERG binding relative to amodiaquine-class compounds, which is a critical selection criterion for kinase or CNS-targeted lead optimization programs.
- [1] PubChem Compound Summary for CID 71372022, 7-Chloro-N-{2-[2-(morpholin-4-yl)ethoxy]phenyl}quinolin-4-amine. Computed physicochemical properties (XLogP3, HBA, HBD, RotB). View Source
- [2] Delarue S et al. J Med Chem. 2001;44(17):2827-33. Amodiaquine and desethylamodiaquine used as comparator 4-anilinoquinolines. PMID: 11495593 View Source
